4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-
Overview
Description
4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties . The specific structure of 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro-, can be achieved through several methods. One common approach is the Gould–Jacobs reaction, which involves the condensation of an aniline with an alkoxy methylenemalonic ester or acyl malonic ester . This reaction typically requires acidic or basic conditions and elevated temperatures.
Another method involves the Friedländer synthesis, where an aromatic amine reacts with a carbonyl compound in the presence of an acid catalyst . This method is known for its efficiency in producing quinoline derivatives with various substituents.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, each with unique biological activities .
Scientific Research Applications
4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the synthesis of nucleic acids in microorganisms, leading to their death.
Antimalarial Activity: The compound interferes with the heme detoxification process in Plasmodium species, causing the accumulation of toxic heme and leading to the parasite’s death.
Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used as a chelating agent and has antifungal properties.
2-Hydroxyquinoline: Exhibits antimalarial and anticancer activities.
Uniqueness
4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- is unique due to its specific substituents, which enhance its biological activities and make it a versatile compound for various applications. Its aminomethyl and ethoxy groups contribute to its distinct chemical properties and potential therapeutic benefits .
Properties
IUPAC Name |
3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydroquinolin-4-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-16-10-5-3-4-9-11(10)14-7-8(6-13)12(9)15/h3-5,8,12,14-15H,2,6-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPXBHTXPHARQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1NCC(C2O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193778 | |
Record name | 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706436-38-5 | |
Record name | 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706436-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinol, 3-(aminomethyl)-8-ethoxy-1,2,3,4-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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